1-(4-Fluoro-2-(methylthio)phenyl)propan-2-one is an organic compound that belongs to the class of ketones, characterized by the presence of a carbonyl group (C=O) adjacent to a propyl chain. The compound features a fluorinated aromatic ring and a methylthio substituent, which contribute to its unique chemical properties and potential applications in various fields such as medicinal chemistry and materials science.
The compound can be synthesized through various chemical reactions involving starting materials such as 4-fluoro-2-(methylthio)benzaldehyde and chloroacetone. These synthetic pathways enable the production of the compound in both laboratory and industrial settings.
1-(4-Fluoro-2-(methylthio)phenyl)propan-2-one is classified as:
The synthesis of 1-(4-Fluoro-2-(methylthio)phenyl)propan-2-one typically involves several steps:
The synthesis may also utilize continuous flow reactors in industrial applications to enhance mixing and control reaction conditions, ensuring higher yields and purity of the final product .
The molecular structure of 1-(4-Fluoro-2-(methylthio)phenyl)propan-2-one can be represented with the following characteristics:
The structural representation can be summarized using the following data:
Property | Value |
---|---|
Molecular Formula | C10H11FOS |
Molecular Weight | 202.26 g/mol |
IUPAC Name | 1-(4-fluoro-2-(methylthio)phenyl)propan-2-one |
Canonical SMILES | CC(=O)C(C1=C(C=C(C=C1)F)SC) |
1-(4-Fluoro-2-(methylthio)phenyl)propan-2-one can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-(4-Fluoro-2-(methylthio)phenyl)propan-2-one involves its interaction with biological targets through various pathways:
1-(4-Fluoro-2-(methylthio)phenyl)propan-2-one exhibits several notable physical properties:
The chemical properties include:
1-(4-Fluoro-2-(methylthio)phenyl)propan-2-one has several significant applications:
CAS No.: 549-10-0
CAS No.:
CAS No.: 63980-78-9
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.: